5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester
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Overview
Description
5-bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester is an amino acid amide.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of benzofuran derivatives, including those similar to 5-Bromo-3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester, have been reported. These compounds are known for their potential antimicrobial properties. For example, Kumari et al. (2019) synthesized benzofuran aryl ureas and carbamates, which were screened for antimicrobial activities (Kumari et al., 2019).
Antimicrobial and Pharmacological Activities
- Benzofuran derivatives, including those related to the compound , have been explored for their antimicrobial and pharmacological activities. Parameshwarappa et al. (2008) reported on the synthesis of benzofuran analogues and their antimicrobial and pharmacological screening (Parameshwarappa et al., 2008).
Potential Cytotoxic Activity
- Derivatives of benzofuran compounds have been evaluated for their cytotoxic potential against human cancer cell lines. Kossakowski et al. (2005) prepared derivatives of benzo[b]furancarboxylic acids and assessed their cytotoxic activities (Kossakowski et al., 2005).
Chemical Structure and Reactions
- Research has also been conducted on the chemical structure and reactions of benzofuran derivatives. Kawase et al. (1970) studied the migration of alkyl groups in benzofuran derivatives, contributing to the understanding of their chemical behavior (Kawase et al., 1970).
Properties
Molecular Formula |
C18H22BrN3O4 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
ethyl 5-bromo-3-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C18H22BrN3O4/c1-3-25-18(24)17-16(13-10-12(19)4-5-14(13)26-17)20-15(23)11-22-8-6-21(2)7-9-22/h4-5,10H,3,6-9,11H2,1-2H3,(H,20,23) |
InChI Key |
WGXCYXOTZCPXPU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)CN3CCN(CC3)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)CN3CCN(CC3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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